molecular formula C16H26Cl2N2O2 B6079704 (5-chloro-2-ethoxy-3-methoxybenzyl)(piperidin-4-ylmethyl)amine hydrochloride

(5-chloro-2-ethoxy-3-methoxybenzyl)(piperidin-4-ylmethyl)amine hydrochloride

Cat. No. B6079704
M. Wt: 349.3 g/mol
InChI Key: GKZYMRJGIPCWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-2-ethoxy-3-methoxybenzyl)(piperidin-4-ylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CEM-102 or Taksta and belongs to the class of aminomethylphenyl ethers.

Mechanism of Action

The mechanism of action of (5-chloro-2-ethoxy-3-methoxybenzyl)(piperidin-4-ylmethyl)amine hydrochloride involves inhibition of bacterial protein synthesis. This compound targets the bacterial ribosome and prevents the formation of peptide bonds, leading to inhibition of protein synthesis and ultimately bacterial cell death.
Biochemical and Physiological Effects:
Studies have shown that (5-chloro-2-ethoxy-3-methoxybenzyl)(piperidin-4-ylmethyl)amine hydrochloride has minimal toxicity to mammalian cells. This compound has been shown to have low cytotoxicity and does not induce significant changes in cellular morphology or viability.

Advantages and Limitations for Lab Experiments

One of the major advantages of (5-chloro-2-ethoxy-3-methoxybenzyl)(piperidin-4-ylmethyl)amine hydrochloride is its potent antibacterial activity. This compound has been shown to be effective against various gram-positive bacteria, including MRSA. However, one of the limitations of this compound is its solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on (5-chloro-2-ethoxy-3-methoxybenzyl)(piperidin-4-ylmethyl)amine hydrochloride. One potential area of research is the development of new formulations of this compound that improve its solubility in water. Another potential area of research is the development of new antibacterial agents that target the bacterial ribosome, similar to (5-chloro-2-ethoxy-3-methoxybenzyl)(piperidin-4-ylmethyl)amine hydrochloride. Additionally, research on the potential use of this compound in other fields, such as cancer research, may also be of interest.

Synthesis Methods

The synthesis of (5-chloro-2-ethoxy-3-methoxybenzyl)(piperidin-4-ylmethyl)amine hydrochloride involves several steps. The starting material for the synthesis is 5-chloro-2-ethoxy-3-methoxybenzaldehyde, which is reacted with piperidine and sodium borohydride to obtain the intermediate product. This intermediate is then treated with hydrochloric acid to obtain the final product, which is (5-chloro-2-ethoxy-3-methoxybenzyl)(piperidin-4-ylmethyl)amine hydrochloride.

Scientific Research Applications

(5-chloro-2-ethoxy-3-methoxybenzyl)(piperidin-4-ylmethyl)amine hydrochloride has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as an antibacterial agent. Studies have shown that this compound has potent antibacterial activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.

properties

IUPAC Name

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O2.ClH/c1-3-21-16-13(8-14(17)9-15(16)20-2)11-19-10-12-4-6-18-7-5-12;/h8-9,12,18-19H,3-7,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZYMRJGIPCWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNCC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride

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